4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
The synthesis of 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: The starting material, 3-fluoro-4-methoxybenzyl chloride, reacts with piperazine to form 4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine.
Synthesis of the pyrimidine ring: The piperazine derivative is then reacted with 2-chloro-6-methylpyrimidine under basic conditions to form the intermediate compound.
Introduction of the morpholine ring: Finally, the intermediate compound is reacted with morpholine to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
Para-Methoxyphenylpiperazine: This compound shares the piperazine ring and methoxyphenyl group but lacks the pyrimidine and morpholine rings.
4-Bromophenylpiperazine derivatives: These compounds have similar piperazine structures but different substituents on the phenyl ring.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds have similar structural motifs and are used as enzyme inhibitors.
The uniqueness of 4-(2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine lies in its combination of the piperazine, pyrimidine, and morpholine rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H28FN5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H28FN5O2/c1-16-13-20(26-9-11-29-12-10-26)24-21(23-16)27-7-5-25(6-8-27)15-17-3-4-19(28-2)18(22)14-17/h3-4,13-14H,5-12,15H2,1-2H3 |
InChI Key |
JGSJGPSBJXBWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.